2-octahydroisoquinolin-2(1H)-ylethanamine

概要

説明

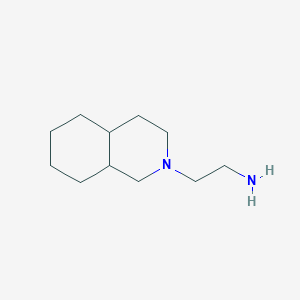

2-Octahydroisoquinolin-2(1H)-ylethanamine is an organic compound with the molecular formula C11H22N2 It belongs to the class of amines and is characterized by the presence of an octahydroisoquinoline ring system attached to an ethanamine group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-octahydroisoquinolin-2(1H)-ylethanamine typically involves the following steps:

Formation of Octahydroisoquinoline: The starting material, isoquinoline, undergoes hydrogenation in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature to form octahydroisoquinoline.

Alkylation: Octahydroisoquinoline is then subjected to alkylation with an appropriate alkyl halide, such as ethyl bromide, in the presence of a base like potassium carbonate (K2CO3) to form the desired ethanamine derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

化学反応の分析

Types of Reactions

2-Octahydroisoquinolin-2(1H)-ylethanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to form amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur with halides or other electrophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like potassium carbonate (K2CO3).

Major Products Formed

Oxidation: Ketones or carboxylic acids.

Reduction: Amines or alcohols.

Substitution: Substituted ethanamine derivatives.

科学的研究の応用

Neuroprotective Effects

Overview

The compound has been extensively studied for its neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Its ability to interact with neural receptors and influence neurotransmitter pathways makes it a promising candidate for therapeutic development.

Experimental Procedures

Research has utilized various methodologies to assess the neuroprotective effects of 2-octahydroisoquinolin-2(1H)-ylethanamine:

- In vitro neuronal cultures : These studies often involve primary neuronal cultures to evaluate synaptic transmission modulation.

- In vivo animal models : Animal studies are conducted to observe behavioral outcomes and physiological changes.

- Techniques employed : Patch-clamp electrophysiology, immunohistochemistry, and behavioral assays are commonly used to gather data on synaptic function and neuroprotection.

Results

Findings indicate that this compound can modulate synaptic transmission and protect against neurodegeneration. Specifically, it has been shown to inhibit amyloid beta-induced neurotoxicity and prevent the aggregation of neurotoxic species associated with Alzheimer's disease .

Medicinal Chemistry

Overview

In medicinal chemistry, this compound is being explored as a scaffold for drug design. Its structural features allow for modifications that can enhance biological activity against central nervous system disorders.

Experimental Procedures

Key methodologies include:

- Structure-activity relationship (SAR) studies : These studies help identify how changes in the chemical structure affect biological activity.

- Molecular docking and computational modeling : These techniques are used to predict how the compound interacts with biological targets at the molecular level.

Results

The compound has been identified as a potential lead in developing new therapeutic agents. Variations in its structure have led to differences in biological activity, suggesting avenues for further drug development .

Organic Synthesis

Overview

Organic chemists are interested in the synthetic pathways of this compound due to its role as a building block for more complex organic compounds.

Experimental Procedures

Synthetic routes developed involve:

- Organic reactions : Various reactions are employed to synthesize the compound and its derivatives.

- Characterization methods : Spectroscopic techniques are used to confirm the structure of synthesized compounds.

Results

The compound serves as a versatile building block in organic synthesis, facilitating the development of novel compounds with potential biological activities .

Analytical Chemistry

Overview

Analytical chemists utilize this compound to develop new methods for detecting and quantifying compounds in various samples.

Experimental Procedures

Methods employed include:

- High-performance liquid chromatography (HPLC) : Used for separating components in mixtures.

- Liquid chromatography-mass spectrometry (LC-MS) : This technique helps identify and quantify compounds based on mass-to-charge ratios.

- Gas chromatography-mass spectrometry (GC-MS) : Employed for analyzing volatile compounds.

Results

Analytical standards have been established using this compound, improving the accuracy of detection and quantification methods across different applications .

作用機序

The mechanism of action of 2-octahydroisoquinolin-2(1H)-ylethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system in which it is used.

類似化合物との比較

Similar Compounds

- 2-Octahydroisoquinolin-1(2H)-ylethanamine

- 2-Octahydroisoquinolin-3(1H)-ylethanamine

- 2-Octahydroisoquinolin-4(1H)-ylethanamine

Uniqueness

2-Octahydroisoquinolin-2(1H)-ylethanamine is unique due to its specific ring structure and the position of the ethanamine group. This structural configuration imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and organic synthesis. Compared to its analogs, it may exhibit different reactivity and binding affinities, leading to varied biological activities and synthetic utility.

生物活性

2-Octahydroisoquinolin-2(1H)-ylethanamine, an organic compound with the molecular formula C11H22N2, is part of a class of amines characterized by a unique octahydroisoquinoline ring system. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in neurological research. Understanding its biological activity involves exploring its mechanisms of action, interactions with biological targets, and implications for therapeutic applications.

The compound's mechanism of action primarily involves its interaction with specific enzymes and receptors, functioning as either an agonist or antagonist. This modulation can significantly influence various biochemical pathways pertinent to neurological functions.

Key Mechanisms:

- Receptor Interaction : this compound has shown potential in interacting with neurotransmitter receptors, which may impact synaptic transmission and plasticity.

- Enzyme Modulation : The compound can affect enzymatic activity related to neurotransmitter metabolism, potentially altering levels of key neurotransmitters.

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities:

- Neuroprotective Effects : The compound has been studied for its ability to interfere with α-Synuclein aggregation, a process implicated in neurodegenerative diseases such as Parkinson's disease. By reducing the formation of toxic oligomers, it may offer protective effects on neuronal health.

- Synaptic Modulation : Studies suggest that this compound can enhance synaptic transmission by counteracting the excitatory effects of α-Synuclein oligomers on synaptic currents.

Research Findings and Case Studies

Recent studies have provided insights into the biological activity of this compound through various experimental approaches:

Case Study 1: Neuroprotective Mechanism

A study investigated the effects of this compound on α-Synuclein oligomers in a cellular model. The results indicated that treatment with the compound led to:

- A significant reduction in the aggregation of α-Synuclein.

- Normalization of synaptic currents disrupted by α-Synuclein oligomers.

These findings suggest its potential as a therapeutic agent in managing synucleinopathies.

Case Study 2: Enzymatic Interaction

Another research effort focused on the compound's interaction with enzymes involved in neurotransmitter synthesis. The study demonstrated that:

- This compound increased the activity of specific enzymes responsible for dopamine synthesis.

- This enhancement correlated with improved behavioral outcomes in animal models mimicking Parkinson's disease symptoms.

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Structural Characteristics | Biological Activity |

|---|---|---|

| 2-Octahydroisoquinolin-1(2H)-ylethanamine | Different nitrogen placement | Moderate neuroprotective effects |

| 2-Octahydroisoquinolin-3(1H)-ylethanamine | Variation in ring structure | Antagonistic effects on certain receptors |

| This compound | Unique ring structure and amine group | Significant neuroprotective and modulatory effects |

This comparison highlights how subtle structural differences can lead to varied biological activities and therapeutic potentials.

特性

IUPAC Name |

2-(3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2/c12-6-8-13-7-5-10-3-1-2-4-11(10)9-13/h10-11H,1-9,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNOSOYOFHHRTED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2CN(CCC2C1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10533-14-9 | |

| Record name | 2-(decahydroisoquinolin-2-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2-Octahydroisoquinolin-2(1H)-ylethanamine (M30) interact with α-Synuclein and affect synaptic transmission?

A1: Research suggests that intracellular α-Synuclein oligomers (αSynO) enhance synaptic transmission, leading to increased frequency, amplitude, and charge transfer of synaptic currents []. This excitatory effect of αSynO on synaptic activity was previously undescribed. M30 appears to counteract this effect. In silico studies, specifically docking analysis and molecular dynamics simulations, indicate that M30 interacts with a central hydrophobic region of α-Synuclein []. This interaction is believed to interfere with α-Synuclein aggregation, reducing the formation of higher-molecular-weight species []. Consequently, M30 administration attenuates the impact of αSynO on synaptic physiology, normalizing synaptic currents [].

Q2: What is the significance of M30's ability to interfere with α-Synuclein aggregation in the context of synucleinopathies?

A2: The accumulation and aggregation of α-Synuclein into toxic oligomers and fibrils is considered a hallmark of synucleinopathies like Parkinson's Disease []. These aggregates disrupt neuronal function and contribute to the disease process. The ability of M30 to interfere with α-Synuclein aggregation, as evidenced by Thioflavin T (ThT) and Western blot analyses, suggests its potential to modify disease progression []. By reducing the formation of these toxic species, M30 might offer a novel therapeutic strategy for mitigating neuronal damage and potentially slowing disease progression in synucleinopathies.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。